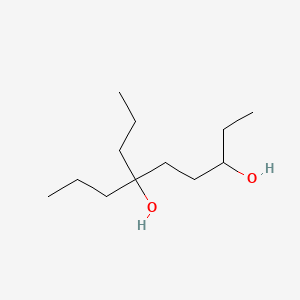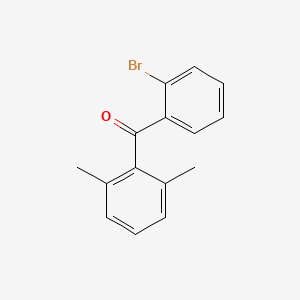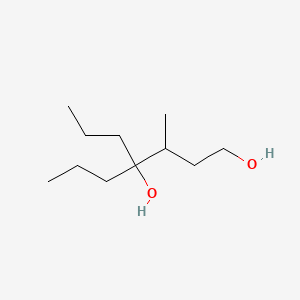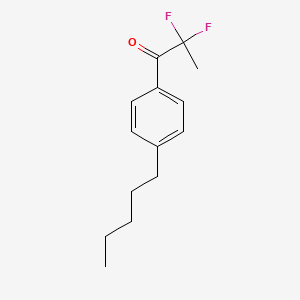
4-Propyl-4,7-nonanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-4,7-nonanediol (4PND) is a colorless, odorless organic compound with a molecular formula of C9H18O2. It is a cyclic diol composed of two propyl groups and one nonane group. 4PND is a versatile molecule with many applications in the field of organic synthesis. It has been used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4PND has potential as a therapeutic agent, with studies showing it to have anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
4-Propyl-4,7-nonanediol has been studied for its potential applications in the field of organic synthesis. It has been used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4-Propyl-4,7-nonanediol has potential as a therapeutic agent, with studies showing it to have anti-inflammatory and anti-cancer properties. 4-Propyl-4,7-nonanediol has also been studied for its potential applications in the field of biochemistry and physiology. It has been used to study the effects of various hormones and enzymes, and to investigate the role of 4-Propyl-4,7-nonanediol in the regulation of homeostasis.
Mecanismo De Acción
The mechanism of action of 4-Propyl-4,7-nonanediol is not completely understood. It is believed that 4-Propyl-4,7-nonanediol acts as an agonist at certain receptors in the body, which results in the activation of certain pathways and the production of certain hormones and enzymes. In addition, 4-Propyl-4,7-nonanediol has been shown to interact with certain proteins, which could lead to the activation of certain pathways and the production of certain hormones and enzymes.
Biochemical and Physiological Effects
4-Propyl-4,7-nonanediol has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at certain receptors in the body, which results in the activation of certain pathways and the production of certain hormones and enzymes. In addition, 4-Propyl-4,7-nonanediol has been shown to interact with certain proteins, which could lead to the activation of certain pathways and the production of certain hormones and enzymes. 4-Propyl-4,7-nonanediol has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Propyl-4,7-nonanediol in laboratory experiments has several advantages and limitations. One of the main advantages of using 4-Propyl-4,7-nonanediol is its versatility, as it can be used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4-Propyl-4,7-nonanediol is relatively easy to synthesize and is relatively stable in aqueous solution. However, there are some limitations to using 4-Propyl-4,7-nonanediol in laboratory experiments, such as its relatively low solubility in water and its relatively low reactivity.
Direcciones Futuras
The potential applications of 4-Propyl-4,7-nonanediol are vast and there are many future directions for research. One potential direction is to further explore the effects of 4-Propyl-4,7-nonanediol on the regulation of homeostasis and the potential therapeutic applications of 4-Propyl-4,7-nonanediol. In addition, further research could be conducted on the mechanism of action of 4-Propyl-4,7-nonanediol, as well as its potential applications in the synthesis of drugs and dyes. Finally, further research could be conducted on the potential applications of 4-Propyl-4,7-nonanediol in the production of polymers.
Métodos De Síntesis
4-Propyl-4,7-nonanediol can be synthesized through a variety of methods, including the addition of propylene oxide to a nonane-1-ol solution, the reaction of 4-chloropropyl-4,7-nonanediol with sodium hydroxide, and the reaction of 4-chloropropyl-4,7-nonanediol with sodium hydroxide and sodium hydroxide. In addition, 4-Propyl-4,7-nonanediol can be synthesized from 4-chloropropyl-4,7-nonanediol and sodium hydroxide through the reaction of the two compounds in aqueous solution.
Propiedades
IUPAC Name |
6-propylnonane-3,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-8-12(14,9-5-2)10-7-11(13)6-3/h11,13-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZUNXVKFRASSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC(CC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














